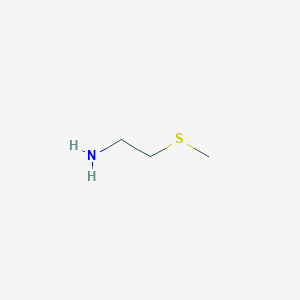

2-(Methylthio)ethylamine

Description

Propriétés

IUPAC Name |

2-methylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS/c1-5-3-2-4/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWGSFFHHMQKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171774 | |

| Record name | 2-(Methylthio)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18542-42-2 | |

| Record name | 2-(Methylthio)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18542-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(methylthio)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylthio)ethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9H8PF5P28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Methylthio)ethylamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-(Methylthio)ethylamine, a key organosulfur compound. It is intended to serve as a technical resource for professionals in research and development.

Chemical Structure and Identifiers

This compound, also known as S-Methylcysteamine, is a thioether amine with the chemical formula C₃H₉NS.[1][2] Its structure consists of an ethylamine moiety with a methylthio group attached to the second carbon. This bifunctional nature, possessing both a nucleophilic amine and a thioether group, makes it a versatile ligand and a valuable building block in organic synthesis.[1]

| Identifier | Value |

| CAS Number | 18542-42-2[3] |

| Molecular Formula | C₃H₉NS[2] |

| Molecular Weight | 91.18 g/mol [3][4] |

| IUPAC Name | 2-(Methylsulfanyl)ethan-1-amine[1] |

| Synonyms | 2-Aminoethyl methyl sulfide, S-Methylcysteamine, 2-(Methylthio)ethanamine[2][5] |

| InChI | 1S/C3H9NS/c1-5-3-2-4/h2-4H2,1H3[3] |

| InChI Key | CYWGSFFHHMQKET-UHFFFAOYSA-N[3] |

| SMILES | CSCCN[1][3] |

Physicochemical Properties

This compound is typically a colorless to light brown liquid with a characteristic stench.[6][7] It is soluble in water and classified as a flammable liquid.[4][7] Key physical and chemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [1][6] |

| Boiling Point | 146-149 °C (at 760 mmHg) | [3][4][6] |

| Density | 0.98 g/mL (at 20 °C) | [3][6] |

| Refractive Index | n20/D 1.495 | [3] |

| Flash Point | 36 °C (96.8 °F) - closed cup | [3] |

| Water Solubility | Soluble | [4] |

Spectroscopic Data

Full spectroscopic data for this compound, including ¹³C NMR, ATR-IR, Raman, and Mass Spectrometry (GC-MS), are available in spectral databases.[8][9] This information is critical for structural elucidation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, one would expect signals corresponding to the S-methyl group, the two methylene (CH₂) groups, and the amine (NH₂) protons, with chemical shifts influenced by the adjacent sulfur and nitrogen atoms.[9]

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C-N stretching.

-

Mass Spectrometry (MS) : Mass spectrometry provides the exact mass of the molecule and its fragmentation patterns, which can be used to confirm the molecular weight and structural components. The exact mass of this compound is 91.04557 g/mol .[8]

Synthesis and Reactivity

4.1. Synthesis Protocols

Several synthetic routes to this compound have been reported. A common industrial method involves the nucleophilic substitution (SN2) reaction of sodium methanethiolate with 2-chloroethylamine hydrochloride under basic conditions.

A more recent, milder laboratory-scale synthesis has been described, which avoids the high temperatures and difficult-to-control conditions of earlier methods.[4][6]

Experimental Protocol: Synthesis from Aminoethylthiol [6]

This protocol outlines a method using aminoethylthiol, methyl iodide, and sodium hydride.

-

Initial Preparation : Weigh aminoethylthiol and ethylene glycol diethyl ether into a flask. Stir the mixture at room temperature for 15 minutes.

-

Base Addition : Slowly add triethylamine to the flask and continue stirring at room temperature for 1 hour.

-

Drying and Filtration : Add potassium carbonate as a drying agent and stir for an additional 20 minutes. Filter the mixture at room temperature.

-

Methylation Preparation : In a separate three-neck flask, add a measured amount of sodium hydride. Slowly add methyl iodide at room temperature and allow them to react for 15 minutes.

-

Main Reaction : Slowly add the filtrate from step 3 to the sodium hydride/methyl iodide mixture. Heat the system to the desired reaction temperature and maintain it for a set period, monitoring the reaction's progress via thin-layer chromatography (TLC).

-

Workup and Purification : Once the reaction is complete, cool the mixture to room temperature and remove the solvent by distillation. The crude product is then subjected to a series of pH adjustments, extractions (e.g., with chloroform), and solvent removal steps to yield the pure this compound.[6]

4.2. Chemical Reactivity

The amine group of this compound is a key site of reactivity. It can participate in Schiff base condensations and can be functionalized through reactions with various electrophiles, making it a versatile precursor for more complex molecules.[1]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of novel therapeutic agents. Its structure is incorporated into molecules designed to target specific biological pathways.

-

HSP90 Inhibitors : It is used to prepare novel inhibitors of Heat Shock Protein 90 (HSP90). These inhibitors are being investigated as potent, selective, and orally active anti-tumor drugs.[4]

-

Reverse Transcriptase Inhibitors : The compound has also been used to synthesize potent, broad-spectrum non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a class of antiviral drugs used to treat retroviral infections.[4]

Safety and Handling

This compound is a hazardous chemical that requires careful handling to ensure safety. It is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1][7][10]

| Hazard Information (GHS) | Details |

| Pictograms | 🔥 (Flammable), corrosive (Corrosive) |

| Signal Word | Danger [1][10] |

| Hazard Statements | H226: Flammable liquid and vapor.[1][10] H314: Causes severe skin burns and eye damage.[1][10] |

| Precautionary Statements | P210, P280, P303+P361+P353, P305+P351+P338, P310, P405[10] |

-

Handling : Use only in a well-ventilated area or under a chemical fume hood.[7] Keep away from heat, sparks, open flames, and other ignition sources.[7][10] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7][10] Avoid breathing vapor or mist and prevent contact with skin and eyes.[10]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[7][10] It is air-sensitive and should be stored under an inert atmosphere.[7] Keep in a designated flammables area.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles or faceshield, and protective clothing to prevent skin and eye contact.[10] If ventilation is inadequate, use a suitable respirator.

References

- 1. 2-Methylthioethylamine - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound 97 18542-42-2 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fr]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chemicalbook.com [chemicalbook.com]

Synthesis of 2-(Methylthio)ethylamine from Cysteamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(Methylthio)ethylamine, also known as S-Methylcysteamine, from the starting material cysteamine (2-aminoethanethiol). This document outlines a common synthetic methodology, presents key quantitative data in a structured format, and includes a detailed experimental protocol and a workflow diagram to support research and development activities in the pharmaceutical and chemical industries.

Core Synthesis and Properties

This compound is an organosulfur compound with the chemical formula CH₃SCH₂CH₂NH₂. It can be synthesized through the S-methylation of cysteamine.[1] One established method involves the reaction of cysteamine with a methylating agent in the presence of a base.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₃H₉NS | [1][2] |

| Molecular Weight | 91.175 g/mol | [2] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 146-149 °C | [2] |

| Density | 0.98 g/mL at 20 °C | [2] |

| Synonyms | S-Methylcysteamine, 2-Aminoethyl methyl sulfide | [3][4] |

| CAS Number | 18542-42-2 | [1] |

Experimental Protocol: S-Methylation of Cysteamine

This section details a laboratory-scale procedure for the synthesis of this compound from cysteamine using methyl iodide as the methylating agent and sodium hydride as the base.[2]

Materials:

-

Cysteamine (aminoethylthiol)

-

Ethylene glycol diethyl ether (solvent)

-

Triethylamine

-

Potassium carbonate (drying agent)

-

Sodium hydride

-

Methyl iodide

-

Chloroform (for extraction)

-

Sodium carbonate solution

-

Hydrochloric acid solution (for pH adjustment)

-

Isopropyl ether

Procedure:

-

Preparation of Cysteamine Solution: In a flask, combine cysteamine and ethylene glycol diethyl ether. Stir the mixture at room temperature for 15 minutes.

-

Slowly add triethylamine to the flask and continue stirring at room temperature for 1 hour.

-

Add potassium carbonate as a drying agent and stir for an additional 20 minutes.

-

Filter the mixture at room temperature to remove solids. The resulting filtrate contains the free base of cysteamine.

-

Methylation Reaction: In a separate three-neck flask, add a specific amount of sodium hydride.

-

At room temperature, slowly add methyl iodide to the sodium hydride and allow them to react for 15 minutes.

-

Slowly add the cysteamine filtrate from step 4 to the reaction mixture.

-

Heat the system to the desired reaction temperature and maintain this temperature for a specified period.

-

Work-up and Purification: After the reaction is complete, distill off the solvent.

-

Filter the remaining reaction mixture and remove the residual solvent using a rotary evaporator.

-

Adjust the pH of the resulting solution to 6-7 using a hydrochloric acid solution.

-

Extract the solution and separate the upper organic layer. Dry the organic layer in a vacuum drying oven.

-

To obtain the hydrochloride salt, adjust the pH of the dried organic layer to 6-7 with a hydrochloric acid solution, add isopropyl ether, extract the solution, and separate the lower aqueous layer. Dry the aqueous layer in a vacuum drying oven.

-

To obtain the pure free base, adjust the pH of the hydrochloride salt solution to approximately 10 with a sodium carbonate solution.

-

Extract the basic solution with chloroform.

-

Separate the chloroform layer and remove the solvent by rotary evaporation to yield pure this compound.[2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from cysteamine.

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 2-(Methylthio)ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylthio)ethylamine (CAS No: 18542-42-2), a key building block in synthetic chemistry. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on predictive models and typical values for its functional groups.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.85 | t | 2H | -CH₂-N |

| ~2.65 | t | 2H | -S-CH₂- |

| ~2.10 | s | 3H | S-CH₃ |

| ~1.5 (broad) | s | 2H | -NH₂ |

Note: Predicted data is based on computational models and may vary from experimental results. The broadness of the -NH₂ peak is due to quadrupole broadening and exchange.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~41.5 | -CH₂-N |

| ~38.0 | -S-CH₂- |

| ~15.0 | S-CH₃ |

Note: Predicted data is based on computational models and may vary from experimental results.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine, two bands) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1470 - 1430 | Medium | C-H bend (CH₂ and CH₃) |

| 1250 - 1020 | Medium | C-N stretch |

| 700 - 600 | Medium | C-S stretch |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Possible Fragment |

| 91 | Moderate | [M]⁺ (Molecular Ion) |

| 76 | Moderate | [M - CH₃]⁺ |

| 61 | High | [CH₂S-CH₂CH₂]⁺ |

| 47 | High | [CH₂S-CH₃]⁺ |

| 30 | Very High (Base Peak) | [CH₂NH₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the reference standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat this compound liquid directly onto the center of the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

GC-MS Parameters:

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: 30-300 m/z.

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Physical properties of 2-(Methylthio)ethylamine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-(Methylthio)ethylamine, a versatile intermediate in organic synthesis. The data presented is curated for accuracy and is supplemented with generalized experimental protocols for its determination.

Core Physical Properties

The boiling point and density are fundamental physical constants critical for the purification, handling, and characterization of this compound. These properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 146-149 °C | At 760 mmHg |

| Density | 0.974 - 0.98 g/mL | At 20 °C |

Experimental Protocols

While specific experimental documentation for the determination of these properties for this compound is not detailed in publicly available literature, standard methodologies are employed. The following sections outline the general procedures for these measurements.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the micro-reflux technique.

Apparatus:

-

Small test tube

-

Thermometer

-

Heating block or oil bath

-

Clamping apparatus

Procedure:

-

Approximately 0.5 mL of this compound is placed into a small test tube.

-

The test tube is securely clamped within a heating block or oil bath.

-

A thermometer is positioned with its bulb approximately 1 cm above the surface of the liquid.

-

The sample is heated gently. The boiling point is recorded as the temperature at which the vapor of the substance is in equilibrium with the boiling liquid, observable as a stable ring of condensing vapor on the walls of the test tube at the same level as the thermometer bulb.[1]

Determination of Density (Gravimetric Method)

Density is the mass of a substance per unit volume. A straightforward and accurate method for determining the density of a liquid involves weighing a known volume.

Apparatus:

-

Graduated cylinder or pycnometer

-

Analytical balance

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is measured using an analytical balance.

-

A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.[2][3] For higher precision, this procedure should be repeated multiple times and the average value reported.

Synthesis Pathway of this compound

This compound can be synthesized through the S-methylation of cysteamine. The following diagram illustrates a representative synthetic route.

Caption: A simplified reaction scheme for the synthesis of this compound.

References

S-Methylcysteamine: A Technical Guide to 2-(Methylthio)ethylamine in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylcysteamine, chemically known as 2-(Methylthio)ethylamine, is a versatile organosulfur compound with significant applications in pharmaceutical research and development. It serves as a crucial intermediate in the synthesis of various therapeutic agents, most notably inhibitors of Heat Shock Protein 90 (HSP90) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), placing it at the forefront of anticancer and antiviral drug discovery. This technical guide provides a comprehensive overview of S-Methylcysteamine, including its chemical and physical properties, detailed synthesis protocols, and its role in key biological pathways. Experimental methodologies for assessing the efficacy of compounds derived from S-Methylcysteamine are also presented, offering a valuable resource for professionals in the field.

Introduction

S-Methylcysteamine, also referred to by its systematic name this compound, is an organosulfur compound that can be conceptualized as the S-methylated derivative of cysteamine or the decarboxylated form of S-methylcysteine.[1] Its structural attributes, featuring both a primary amine and a thioether functional group, make it a valuable building block in organic synthesis.[2][3] In the realm of drug development, it is primarily recognized as a key precursor for the synthesis of novel inhibitors targeting critical proteins involved in cancer progression and viral replication.[4][5] Specifically, its incorporation into molecular scaffolds has led to the development of potent inhibitors of Heat Shock Protein 90 (HSP90) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of S-Methylcysteamine is essential for its application in chemical synthesis and drug design. The following tables summarize key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₃H₉NS | [6][7] |

| Molecular Weight | 91.18 g/mol | [2][3][8] |

| Appearance | Colorless to light yellow liquid | [6][9] |

| Boiling Point | 146-149 °C | [6][8][10] |

| Density | 0.98 g/mL at 20 °C | [6][8][10] |

| Refractive Index (n20/D) | 1.495 | [8][10] |

| Flash Point | 36 °C (96.8 °F) - closed cup | [8] |

| Solubility | Soluble in water | [10][11] |

| CAS Number | 18542-42-2 | [7][8] |

Synthesis of S-Methylcysteamine

Several synthetic routes for the preparation of S-Methylcysteamine have been reported. A common and efficient method involves the S-methylation of cysteamine or its derivatives. Below is a detailed experimental protocol for a laboratory-scale synthesis.

Experimental Protocol: Synthesis from Aminoethylthiol

This protocol describes a method utilizing ethylene glycol diethyl ether as the solvent with methyl iodide, sodium hydride, and aminoethylthiol as the starting materials, which offers mild reaction conditions and is cost-effective.[6]

Materials:

-

Aminoethylthiol

-

Ethylene glycol diethyl ether

-

Triethylamine

-

Potassium carbonate

-

Sodium hydride

-

Methyl iodide

-

Hydrochloric acid solution

-

Isopropyl ether

-

Sodium carbonate solution

-

Chloroform

Procedure:

-

In a flask, weigh aminoethylthiol and ethylene glycol diethyl ether. Stir the mixture at room temperature for 15 minutes.

-

Slowly add triethylamine to the flask and continue stirring at room temperature for 1 hour.

-

Add potassium carbonate as a drying agent and stir for an additional 20 minutes.

-

Filter the mixture at room temperature.

-

In a separate three-neck flask, add a specific amount of sodium hydride.

-

Slowly add methyl iodide to the sodium hydride at room temperature and allow the reaction to proceed for 15 minutes.

-

Slowly add the filtrate from step 4 to the three-neck flask.

-

Heat the reaction mixture to a specified temperature and maintain this temperature for a set period.

-

After the reaction is complete, distill off the solvent.

-

Filter the reaction mixture and remove the remaining solvent using a rotary evaporator.

-

Adjust the pH of the resulting solution to 6-7 with a hydrochloric acid water solution.

-

Extract the solution, separate the upper organic layer, and dry it in a vacuum drying oven.

-

Take the dried organic layer and adjust the pH of the solution again to 6-7 with a hydrochloric acid water solution.

-

Add isopropyl ether, extract the solution, and separate the lower aqueous layer.

-

Dry the aqueous layer in a vacuum drying oven to obtain the hydrochloride salt of this compound.[6]

-

To obtain the pure free base, adjust the pH of the hydrochloride salt with a sodium carbonate solution to approximately 10.

-

Extract the solution with chloroform, separate the chloroform layer, and remove the solvent by rotary evaporation to yield pure this compound.[6]

Biological Activity and Applications in Drug Development

The primary utility of S-Methylcysteamine in drug development lies in its role as a key intermediate for synthesizing inhibitors of crucial therapeutic targets.

Heat Shock Protein 90 (HSP90) Inhibition

HSP90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[4][12] Cancer cells are often more dependent on HSP90 than normal cells, making it an attractive target for cancer therapy.[4] S-Methylcysteamine is a precursor in the synthesis of novel 2-aminobenzamide inhibitors of HSP90, which have shown potential as potent, selective, and orally active anti-tumor agents.[5]

The inhibition of HSP90 leads to the degradation of its client proteins through the ubiquitin-proteasome pathway, thereby disrupting multiple oncogenic signaling pathways simultaneously.[13]

Caption: HSP90 inhibition pathway.

Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

S-Methylcysteamine has also been utilized in the synthesis of potent, broad-spectrum non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] NNRTIs are a class of antiretroviral drugs used to treat HIV-1 infection. They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of the viral RNA genome into DNA.[1][8]

NNRTIs are non-competitive inhibitors that bind to a hydrophobic pocket on the p66 subunit of HIV-1 reverse transcriptase, which is distinct from the active site.[1]

Caption: NNRTI mechanism of action.

Experimental Protocols for Biological Evaluation

The following protocols provide standardized methods for assessing the biological activity of compounds derived from S-Methylcysteamine.

Protocol 1: Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of a synthesized inhibitor on cultured cancer cells.[14][15]

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

HSP90 inhibitor stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.

-

Treatment: Prepare serial dilutions of the HSP90 inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).

-

Solubilization: Add 100 µL of the solubilization solution into each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[14]

Protocol 2: Western Blotting for HSP90 Client Protein Degradation

This protocol is used to confirm the on-target effect of an HSP90 inhibitor by observing the depletion of known client proteins.[7]

Materials:

-

Cell culture dishes

-

Ice-cold PBS

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (for HSP90 client proteins like Akt, Raf-1, HER2, and a loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cultured cells with the HSP90 inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Signal Detection: Wash the membrane again with TBST and incubate with a chemiluminescent substrate. Capture the signal using an imaging system.[7]

Protocol 3: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a synthesized NNRTI to inhibit the enzymatic activity of HIV-1 reverse transcriptase.[2]

Materials:

-

Recombinant HIV-1 RT

-

NNRTI compound stock solution (dissolved in DMSO)

-

Reaction buffer

-

Template-primer (e.g., poly(rA)-oligo(dT))

-

dNTPs (including a labeled dNTP, e.g., DIG-dUTP or radiolabeled)

-

96-well plates

-

Detection system (e.g., luminometer for chemiluminescence or scintillation counter for radioactivity)

Procedure:

-

Compound Dilution: Prepare serial dilutions of the NNRTI compound in the reaction buffer. Include a "no drug" control (DMSO vehicle) and a "no enzyme" control.

-

Enzyme Preparation: Dilute the recombinant HIV-1 RT to the working concentration in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the diluted NNRTI compounds. Then, add the diluted HIV-1 RT to each well (except the "no enzyme" control).

-

Initiation of Reaction: Start the reverse transcription reaction by adding the reaction buffer containing the template-primer and dNTPs.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour).

-

Quantification: Quantify the amount of newly synthesized DNA by measuring the incorporation of the labeled dNTP.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of RT inhibition against the log concentration of the inhibitor.[2]

Conclusion

S-Methylcysteamine (this compound) is a compound of significant interest to the drug development community. Its utility as a versatile chemical intermediate has been demonstrated in the synthesis of promising anticancer and antiviral agents. This technical guide has provided a comprehensive overview of its properties, synthesis, and biological applications, along with detailed experimental protocols to facilitate further research. The continued exploration of S-Methylcysteamine and its derivatives holds considerable promise for the development of novel therapeutics to address pressing medical needs.

References

- 1. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. atcc.org [atcc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. origene.com [origene.com]

- 10. researchgate.net [researchgate.net]

- 11. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nucleophilic Character of 2-(Methylthio)ethylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of 2-(methylthio)ethylamine, focusing on its nucleophilic character, which is central to its utility in organic synthesis and drug development. The document covers the compound's physicochemical properties, an evaluation of its amine basicity and nucleophilicity, and its role as a key intermediate in the synthesis of high-value molecules, including Heat Shock Protein 90 (Hsp90) inhibitors. Detailed experimental protocols for its synthesis and application are provided, alongside visualizations of reaction workflows and relevant biological pathways to offer a complete technical resource for professionals in the field.

Introduction to this compound

This compound, also known as S-Methylcysteamine, is an organosulfur compound featuring a primary amine and a thioether functional group. Its unique bifunctional nature—a nucleophilic nitrogen center and a sulfur atom—makes it a versatile building block in synthetic chemistry. It is particularly valued in the pharmaceutical industry as a key intermediate for the synthesis of complex therapeutic agents.[1] Notably, it is a precursor for potent, selective, and orally active anti-tumor drugs, such as novel inhibitors of Heat Shock Protein 90 (Hsp90), and has also been utilized in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] Understanding the nuances of its nucleophilic character is paramount for optimizing reaction conditions and designing novel synthetic pathways.

Physicochemical and Structural Properties

This compound is a colorless liquid at room temperature.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉NS | |

| Molecular Weight | 91.18 g/mol | |

| Boiling Point | 146-149 °C | |

| Density | 0.98 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.495 | |

| CAS Number | 18542-42-2 | |

| SMILES | CSCCN |

The structure consists of an ethylamine backbone with a methylthio (-SCH₃) group at the 2-position. The primary nucleophilic center for most reactions is the lone pair of electrons on the sp³-hybridized nitrogen atom of the amine group.

Analysis of Nucleophilic Character

The nucleophilicity of this compound is primarily determined by the reactivity of its terminal amine group. This is influenced by a combination of its basicity, steric accessibility, and the electronic effects imposed by the adjacent methylthio group.

Basicity and pKₐ Estimation

The basicity of an amine is quantified by the pKₐ of its conjugate acid (pKₐH).[3] A higher pKₐH value corresponds to a stronger base.[3] While an experimentally determined pKₐH for this compound was not found in a review of current literature, its value can be estimated by comparing it to structurally related amines.

| Compound | Structure | pKₐ of Conjugate Acid | Reference(s) |

| Ethylamine | CH₃CH₂NH₂ | 10.67 | [4] |

| Ethanolamine | HOCH₂CH₂NH₂ | 9.50 | - |

| This compound | CH₃SCH₂CH₂NH₂ | ~10.4 (Estimated) | - |

| Ammonia | NH₃ | 9.24 | - |

Alkyl groups are electron-donating and increase the basicity of amines compared to ammonia.[5] The ethyl group in ethylamine results in a pKₐH of 10.67.[4] In contrast, the sulfur atom in the methylthio group is weakly electron-withdrawing due to the inductive effect of its higher electronegativity relative to carbon, which is expected to slightly reduce the electron density on the nitrogen atom. This effect would render this compound slightly less basic than ethylamine. Therefore, its pKₐH is estimated to be slightly lower, likely around 10.4 .

Caption: Factors influencing the nucleophilic character.

Nucleophilicity and Reactivity

With low steric hindrance and high basicity, the primary amine of this compound is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. Its reactivity is comparable to other primary alkylamines.

Common nucleophilic reactions include:

-

Alkylation: Reacts with alkyl halides via an Sₙ2 mechanism to form secondary amines.

-

Acylation: Reacts with acyl chlorides or anhydrides to form stable amide bonds.

-

Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases), a reaction often used in the synthesis of ligands for metal complexes.

While quantitative kinetic data, such as Mayr nucleophilicity parameters (N, s), are not available in the literature for this compound, its high reactivity is well-established through its extensive use in multi-step syntheses.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods involving the nucleophilic substitution of a haloethylamine with a thiolate.[2]

Materials:

-

Aminoethylthiol

-

Ethylene glycol diethyl ether (solvent)

-

Triethylamine

-

Potassium carbonate

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Hydrochloric acid (HCl) solution

-

Sodium carbonate (Na₂CO₃) solution

-

Chloroform

Procedure:

-

Preparation of Free Amine: In a flask, dissolve aminoethylthiol in ethylene glycol diethyl ether and stir at room temperature for 15 minutes. Slowly add triethylamine and continue stirring for 1 hour. Add potassium carbonate as a drying agent and stir for an additional 20 minutes.

-

Filter the mixture at room temperature to remove solids. The filtrate contains the free aminoethylthiol.

-

Formation of Thiolate: In a separate three-neck flask under an inert atmosphere, add sodium hydride. Slowly add methyl iodide at room temperature and allow to react for 15 minutes.

-

Nucleophilic Substitution: Slowly add the filtrate from step 2 to the sodium methylthiolate mixture. Heat the reaction to a moderate temperature and maintain for a set period to ensure complete reaction.

-

Work-up and Purification: a. Cool the reaction mixture and filter to remove any solid byproducts. b. Remove the solvent via rotary evaporation. c. Adjust the pH of the residue to 6-7 with a dilute HCl solution to form the hydrochloride salt. d. Extract with an organic solvent like isopropyl ether. Separate the lower aqueous layer containing the salt and dry in a vacuum oven. e. To obtain the pure free amine, dissolve the hydrochloride salt in water and adjust the pH to ~10 with a sodium carbonate solution. f. Extract the aqueous solution with chloroform. Separate the chloroform layer and remove the solvent by rotary evaporation to yield pure this compound.[2]

Caption: Workflow for the synthesis of this compound.

Protocol 2: Application in Hsp90 Inhibitor Synthesis (Acyclic Resorcylate Amide)

This protocol demonstrates the use of this compound as a nucleophile in a key amide bond-forming step for a Heat Shock Protein 90 (Hsp90) inhibitor scaffold. The procedure is based on a general HATU-mediated amidation.[6]

Materials:

-

Resorcylic acid precursor (e.g., a suitably protected 2,4-dihydroxy-5-isopropylbenzoic acid derivative)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., THF, CH₂Cl₂, or DMF)

Procedure:

-

Activation of Carboxylic Acid: In a dry, inert atmosphere flask, dissolve the resorcylic acid precursor (1.0 eq) in the anhydrous solvent.

-

Add HATU (1.1 eq) and Et₃N (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid, forming the active ester.

-

Nucleophilic Acyl Substitution: In a separate flask, dissolve this compound (1.2 eq) in a small amount of the anhydrous solvent.

-

Slowly add the amine solution to the activated acid mixture from step 2.

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Work-up: a. Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude amide product via flash column chromatography on silica gel to yield the desired resorcylate amide intermediate.

Application in Drug Development: Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival.[7] Hsp90 inhibitors block the chaperone's ATP-binding site, preventing the conformational changes necessary for its function. This leads to the misfolding and subsequent degradation of client proteins, resulting in a multi-pronged attack on cancer signaling pathways.[7]

This compound is incorporated into these inhibitors to form part of the "linker" or "side-chain" region, which is crucial for modulating properties like solubility, cell permeability, and binding affinity. Its nucleophilic amine allows for its straightforward incorporation via robust amide bond formation.

Caption: Inhibition of the Hsp90 cycle by blocking the ATP-binding site.

Conclusion

This compound is a powerful and versatile nucleophile whose utility is well-established in complex organic synthesis. While specific quantitative data on its basicity and reaction kinetics are sparse in the literature, its structural characteristics—a sterically unhindered primary amine with high, albeit slightly attenuated, basicity—confirm its role as a potent reactant. Its successful application as a key building block in the development of next-generation pharmaceuticals, particularly Hsp90 inhibitors, underscores the importance of its nucleophilic character. The protocols and analyses provided in this guide offer a foundational resource for chemists seeking to leverage this valuable compound in their research and development efforts.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Thioether Moiety: A Linchpin in the Reactivity of 2-(Methylthio)ethylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)ethylamine, an organosulfur compound with the chemical formula CH₃SCH₂CH₂NH₂, is a bifunctional molecule featuring a primary amine and a thioether group.[1] This structure, which can be envisioned as S-methylated cysteamine or decarboxylated S-methylcysteine, makes it a valuable and versatile building block in organic synthesis and medicinal chemistry.[1][2] While the reactivity of the primary amine is a significant feature, the presence of the methylthio group imparts a unique and crucial set of chemical properties that dictate the molecule's overall reactivity profile. This guide provides a detailed exploration of the thioether group's role, covering its influence on nucleophilicity, its capacity for neighboring group participation, its susceptibility to oxidation, and its ability to coordinate with metals. These characteristics are fundamental to its application as a key intermediate in the development of novel therapeutics.[2][3][4]

Physicochemical Properties of this compound

This compound is a colorless, flammable liquid with an amine-like odor.[2][4][5][6] It is soluble in water and possesses properties that make it a useful intermediate in various chemical transformations.[2][4][7]

| Property | Value | References |

| Molecular Formula | C₃H₉NS | [1][2][5][6] |

| Molar Mass | 91.18 g/mol | [1][2][6] |

| Appearance | Colorless liquid | [1][2][5] |

| Boiling Point | 146-149 °C | [5][6] |

| Density | 0.98 g/mL at 20 °C | [5][6] |

| Flash Point | 36 °C (96.8 °F) | [4][6] |

| Refractive Index | n20/D 1.495 (lit.) | [6] |

| CAS Number | 18542-42-2 | [4][6] |

| Synonyms | 2-Aminoethyl methyl sulfide, S-Methylcysteamine | [1][6][8] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through nucleophilic substitution reactions. One of the most well-documented and efficient industrial methods involves the reaction of sodium methanethiolate with 2-chloroethylamine hydrochloride.[2] This Sₙ2 reaction proceeds with high efficiency under basic conditions.[2]

Experimental Protocol: Synthesis via Nucleophilic Substitution[2]

-

Materials:

-

Sodium methanethiolate (1.2 mol)

-

2-chloroethylamine hydrochloride (1.0 mol)

-

Aqueous sodium hydroxide (NaOH)

-

Diethyl ether

-

Reaction vessel equipped with a stirrer and temperature control

-

-

Procedure:

-

Combine sodium methanethiolate and 2-chloroethylamine hydrochloride in an aqueous NaOH solution within the reaction vessel.

-

Heat the reaction mixture to 50°C and maintain this temperature for 6 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous solution with diethyl ether to isolate the product.

-

Purify the crude product by distillation at 148–150°C to obtain pure this compound.

-

Core Reactivity: The Role of the Thioether Group

The thioether sulfur atom, with its lone pairs of electrons, is central to the unique reactivity of this compound. It functions as a potent nucleophile, can be readily oxidized, participates in neighboring group effects, and coordinates to metal centers.

Nucleophilicity of the Thioether Sulfur

A defining characteristic of thioethers is their strong nucleophilicity. The sulfur atom in a thioether is generally a better nucleophile than the oxygen atom in an analogous ether.[9][10][11] This is attributed to the larger size and greater polarizability of the sulfur atom, which makes its electron pairs more available for bonding.[9] This enhanced nucleophilicity allows the thioether group in this compound to readily react with electrophiles. For instance, it can react with alkyl halides in an Sₙ2 fashion to form stable ternary sulfonium salts, a reaction not typically observed for ethers under normal conditions.[11]

Anchimeric Assistance (Neighboring Group Participation)

The positioning of the thioether group beta to the ethylamine moiety allows for anchimeric assistance, also known as neighboring group participation (NGP).[12][13] In this process, the lone pair of electrons on the sulfur atom can participate in a reaction occurring at the adjacent carbon center.[14] This intramolecular nucleophilic attack can displace a leaving group, forming a cyclic sulfonium ion intermediate.[14] This participation often leads to a significant increase in the reaction rate compared to analogous systems without the neighboring group and typically results in retention of stereochemistry at the reaction center due to a double-displacement mechanism.[12][13][14]

Oxidation of the Thioether Group

The electron-rich sulfur atom in the thioether group is susceptible to oxidation.[15] This transformation is a key reaction in both synthetic chemistry and biological systems, where methionine oxidation plays a role in redox signaling.[16] The methylthio group can be selectively oxidized first to a sulfoxide (-SOCH₃) and subsequently to a sulfone (-SO₂CH₃).[16] These oxidative steps significantly alter the molecule's properties, increasing its polarity and hydrogen bonding capacity.[16] This reactivity allows for the fine-tuning of a drug candidate's physicochemical profile.

-

Materials:

-

Substrate containing a methylthio group (1 mmol)

-

Sodium periodate (NaIO₄, 1.1 equivalents)

-

Methanol (10 mL)

-

Water (2-5 mL)

-

Round-bottom flask with magnetic stirrer

-

Ethyl acetate (for extraction)

-

-

Procedure:

-

Dissolve the sulfide substrate in methanol in the round-bottom flask.

-

Prepare a solution of sodium periodate in water and add it to the stirred substrate solution at room temperature.

-

Stir the reaction mixture. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A precipitate of sodium iodate may form.

-

Once the starting material is consumed, filter the mixture to remove insoluble inorganic salts.

-

Remove the methanol from the filtrate under reduced pressure.

-

Extract the remaining aqueous residue with ethyl acetate.

-

Dry the organic layer and concentrate it to yield the sulfoxide product.

-

Metal Coordination

The thioether group acts as a soft ligand, capable of coordinating with various metal ions.[1][2] This property is exploited in the design of ligands for catalysis and in the study of metalloenzymes.[2][17] this compound itself can act as a bidentate ligand, coordinating to a metal center through both the "hard" amine nitrogen and the "soft" thioether sulfur. This dual coordination ability is crucial for its use in forming stable metal complexes and as a precursor for more complex ligands, for example, through Schiff base condensations.[1][2] Its role is analogous to the methionine ligand found in the active site of copper monooxygenases, where it is thought to play a role in dioxygen activation.[17]

Applications in Research and Drug Development

The distinct reactivity conferred by the thioether group makes this compound a valuable intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry.

| Application Area | Role of this compound | Key Functional Groups Involved | References |

| Oncology | Intermediate in the synthesis of Heat Shock Protein 90 (HSP90) inhibitors. | Amine group for amide bond formation; thioether may influence solubility and metabolism. | [2][3] |

| Antiviral Research | Building block for potent, broad-spectrum non-nucleoside reverse transcriptase inhibitors (NNRTIs). | Amine and thioether groups are part of the final pharmacophore. | [2] |

| Catalysis | Precursor for palladium ligands used in cross-coupling reactions (e.g., Suzuki-Miyaura). | Amine group is functionalized; thioether sulfur coordinates to the metal center. | [2] |

| Biochemical Research | Used as a tool to form stable complexes with metals for research purposes. | Both amine and thioether groups act as ligands. | [2] |

Spectroscopic Data

The structure and purity of this compound and its derivatives are routinely confirmed using a variety of spectroscopic techniques. Publicly available spectral data provides a reference for researchers working with this compound.

| Spectroscopic Technique | Availability | Source |

| ¹³C NMR | Available | SpectraBase[18][19] |

| ATR-IR | Available | SpectraBase[18] |

| Raman Spectroscopy | Available | SpectraBase[18] |

| Mass Spectrometry (GC-MS) | Available | SpectraBase[18] |

| Predicted Collision Cross Section | Available | PubChem[20] |

Conclusion

The thioether group in this compound is far from being a passive spectator in its chemical behavior. It is a critical determinant of the molecule's reactivity, endowing it with potent nucleophilicity, the ability to provide anchimeric assistance, a site for controlled oxidation, and the capacity for metal coordination. These distinct chemical handles, working in concert with the primary amine, establish this compound as a highly versatile and valuable intermediate. For professionals in drug development and chemical synthesis, a thorough understanding of the thioether's role is essential for leveraging this molecule's full potential in creating novel ligands, catalysts, and therapeutic agents.

References

- 1. 2-Methylthioethylamine - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 18542-42-2 [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. This compound 97 18542-42-2 [sigmaaldrich.com]

- 7. CAS 18542-42-2: this compound | CymitQuimica [cymitquimica.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. grokipedia.com [grokipedia.com]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation) [chem.ucla.edu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Effects of Thioether Substituents on the O2 Reactivity of β-Diketiminate-Cu(I) Complexes: Probing the Role of the Methionine Ligand in Copper Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. PubChemLite - this compound (C3H9NS) [pubchemlite.lcsb.uni.lu]

2-(Methylthio)ethylamine as a building block in organic synthesis

An In-depth Technical Guide to 2-(Methylthio)ethylamine as a Building Block in Organic Synthesis

Introduction

This compound, also known as S-Methylcysteamine, is an organosulfur compound featuring both a primary amine and a thioether functional group.[1] This bifunctionality makes it a highly versatile and valuable building block in organic synthesis, particularly for the construction of nitrogen and sulfur-containing heterocyclic compounds. Its structural significance is most famously highlighted by its role as a key precursor in the industrial synthesis of widely used pharmaceuticals, including the H₂-receptor antagonists cimetidine and ranitidine.[2][3] This guide provides a detailed overview of its properties, synthesis, and core applications, complete with experimental protocols and quantitative data for researchers in organic and medicinal chemistry.

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₉NS | [1][4] |

| Molecular Weight | 91.18 g/mol | |

| Boiling Point | 146-149 °C | |

| Density | 0.98 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.495 | |

| CAS Number | 18542-42-2 | [1] |

Core Applications in Pharmaceutical Synthesis

The primary industrial application of this compound is in the synthesis of histamine H₂-receptor antagonists, which reduce gastric acid secretion.

Synthesis of Cimetidine

Cimetidine (Tagamet) was a blockbuster drug for the treatment of peptic ulcers and gastroesophageal reflux disease.[2] A common synthetic route involves the reaction of 4-(hydroxymethyl)-5-methylimidazole with 2-mercaptoethylamine (cysteamine) to form an aminoethyl-thiomethyl-imidazole intermediate.[5] This intermediate is then reacted with a cyanoguanidine or isothiourea derivative. In a key step, the advanced intermediate, N-cyano-N'-[2-((5-methyl-4-imidazolyl)methylthio)ethyl]-S-methylisothiourea, is treated with methylamine to yield cimetidine.[6][7]

Experimental Protocol: Synthesis of Cimetidine from an S-Methylisothiourea Intermediate

This procedure details the final step in a common cimetidine synthesis pathway.

-

A solution of N-cyano-N'-[2-((5-methyl-4-imidazolyl)methylthio)ethyl]-S-methylisothiourea (10.1 g) is prepared in ethanol (30 ml).[6]

-

A 33% solution of methylamine in ethanol (75 ml) is added to the isothiourea solution.[6]

-

The reaction mixture is left to stand at room temperature for 2.5 hours.[6]

-

The solvent is removed by concentration under reduced pressure.[6]

-

The resulting residue is recrystallized twice from an isopropyl alcohol/petroleum ether mixture to afford pure N-cyano-N'-methyl-N"-[2-((5-methyl-4-imidazolyl)methylthio)ethyl]guanidine (Cimetidine).[6]

-

The final product has a melting point of 141-143°C.[6]

| Reactant | Molar Equivalent | Conditions | Yield | Reference |

| N-{2-(2-formyloxy-3-oxobutylthio)ethyl}-N'-cyano-N"-methylguanidine | 1.0 | Formamide, Methyl orthoformate, Ammonium formate, 100°C, 2h | 56% | [8] |

| O-ethyl-S-(4-methyl-imidazolyl-5-methyl)dithiocarbonate hydrobromide & N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine | 1.0 : 1.0 | 40% aq. Methylamine, Reflux, 30 min | 70% | [9] |

Synthesis of Ranitidine

Ranitidine (Zantac) is another H₂-receptor antagonist. Its synthesis also utilizes a side chain derived from a cysteamine-like precursor. In a typical synthesis, a furan derivative, 5-(dimethylaminomethyl)furfuryl alcohol, is first reacted with 2-mercaptoethylamine.[3] The resulting amine is then condensed with N-methyl-1-methylthio-2-nitroethenamine to produce ranitidine.[3][10]

Experimental Protocol: Synthesis of Ranitidine Base

This protocol is based on a patented method emphasizing an aqueous reaction medium.

-

To a reaction vessel, add 367.5 kg of 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine and 655 kg of purified water.[10]

-

Under stirring, add 245 kg of 1-methylthio-1-methylamino-2-nitroethylene (molar ratio of amine to nitroethylene is approx. 1.04:1).[10]

-

Slowly raise the temperature to 48-52°C and control the vacuum at 0.02-0.05 MPa.[10]

-

Maintain these conditions and allow the reaction to proceed for 4.5 hours.[10]

-

After the reaction is complete, cool the mixture to 25-35°C.[10]

-

Adjust the pH to 11.0-11.4 with a 10% sodium hydroxide solution to induce precipitation.[10]

-

Cool the slurry to 0-2°C and hold for 12 hours to complete crystallization.[10]

-

The solid product is collected by filtration and washed with purified water to yield the ranitidine base.[10]

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Reference |

| 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine | 1-Methylthio-1-methylamino-2-nitroethylene | Water | 48-52°C | 4.5 h | [10] |

Applications in General Heterocyclic Synthesis

Beyond its role in blockbuster pharmaceuticals, this compound is a valuable synthon for accessing a diverse range of heterocyclic scaffolds due to the distinct reactivity of its amine and thioether moieties.

The primary amine serves as a potent nucleophile for reactions with various electrophiles, while the thioether can act as a directing group, a potential leaving group after oxidation, or a point for further functionalization. This dual functionality allows for the construction of complex fused ring systems.

References

- 1. 2-Methylthioethylamine - Wikipedia [en.wikipedia.org]

- 2. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. prepchem.com [prepchem.com]

- 7. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride - Google Patents [patents.google.com]

The Discovery and Synthesis of 2-(Methylthio)ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)ethylamine, also known as S-methylcysteamine, is a simple yet significant organosulfur compound. Structurally, it can be considered the S-methylated derivative of cysteamine or the decarboxylated product of S-methylcysteine.[1] While its discovery is not marked by a singular breakthrough event, its synthesis and biological relevance are subjects of ongoing interest. This document provides a comprehensive overview of the first described synthetic methodologies, detailed experimental protocols, and its biological context, particularly its origin from the degradation of Coenzyme A. All quantitative data are presented in tabular format for clarity, and key pathways and workflows are visualized using diagrams.

Introduction

This compound (CH₃SCH₂CH₂NH₂) is a colorless liquid with a characteristic amine-like odor.[1] Its bifunctional nature, possessing both a nucleophilic amine and a thioether group, makes it a versatile building block in organic synthesis. It serves as an intermediate in the preparation of various biologically active molecules, including inhibitors of heat shock protein 90 (Hsp90) and non-nucleoside reverse transcriptase inhibitors.[2] The compound's biological significance is rooted in its relationship to cysteamine, a product of Coenzyme A degradation in vivo.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉NS | [5] |

| Molecular Weight | 91.18 g/mol | [5] |

| Boiling Point | 146-149 °C | [5] |

| Density | 0.98 g/mL at 20 °C | [5] |

| Refractive Index (n20/D) | 1.495 | [2] |

| Appearance | Colorless liquid | [1] |

| Solubility | Soluble in water | [2] |

Early Synthetic Approaches

While a definitive "first" synthesis is not prominently documented, early literature describes the synthesis of thioether amines through the reaction of a haloethylamine with a thiol. One of the common early methods involved the reaction of bromoethylamine with sodium metal in an ethanol solvent, followed by the introduction of a thiol. However, these methods were often plagued by harsh reaction conditions and difficult purification processes, with distillation temperatures reaching as high as 200-220 °C.[2]

A more controlled and widely adopted approach for the synthesis of primary amines, which is applicable to the synthesis of this compound, is the Gabriel Synthesis. This method transforms primary alkyl halides into primary amines using potassium phthalimide, avoiding the polyalkylation issues often seen with direct alkylation of ammonia.

Detailed Experimental Protocol: A Modern Synthetic Approach

The following protocol is a modern, mild, and efficient method for the synthesis of this compound, adapted from established procedures.[5]

Materials and Equipment

-

Aminoethylthiol

-

Ethylene glycol diethyl ether

-

Triethylamine

-

Potassium carbonate

-

Sodium hydride

-

Methyl iodide

-

Hydrochloric acid solution

-

Sodium carbonate solution

-

Chloroform

-

Isopropyl ether

-

Round-bottom flasks

-

Three-neck flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum drying oven

-

Thin-layer chromatography (TLC) equipment

Synthesis of this compound

-

Step 1: Preparation of the Thiolate Precursor.

-

In a round-bottom flask, weigh aminoethylthiol and add ethylene glycol diethyl ether.

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add triethylamine to the flask and continue stirring at room temperature for 1 hour.

-

Add potassium carbonate as a drying agent and stir for an additional 20 minutes.

-

Filter the mixture at room temperature to obtain the filtrate.

-

-

Step 2: Methylation.

-

In a separate three-neck flask, add a calculated amount of sodium hydride.

-

Slowly add methyl iodide to the sodium hydride at room temperature and allow them to react for 15 minutes.

-

Slowly add the filtrate from Step 1 to the three-neck flask.

-

Heat the reaction mixture to a specific temperature and maintain it for a set period, monitoring the reaction progress using thin-layer chromatography.

-

-

Step 3: Work-up and Purification.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent by rotary evaporation.

-

Adjust the pH of the resulting solution to 6-7 using a hydrochloric acid solution.

-

Extract the solution, separate the upper organic layer, and dry it in a vacuum drying oven.

-

To the dried organic layer, again adjust the pH to 6-7 with a hydrochloric acid solution and add isopropyl ether.

-

Extract the solution and separate the lower aqueous layer. Dry this layer in a vacuum drying oven to obtain the hydrochloride salt of this compound.

-

Adjust the pH of the hydrochloride salt solution to approximately 10 with a sodium carbonate solution.

-

Extract the basic solution with chloroform.

-

Separate the chloroform layer and remove the solvent by rotary evaporation to yield pure this compound.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Biological Context: A Product of Coenzyme A Degradation

This compound is not just a synthetic curiosity; its precursor, cysteamine, is a naturally occurring molecule derived from the degradation of Coenzyme A (CoA).[3][4] CoA is a crucial cofactor in numerous metabolic pathways. The degradation of extracellular CoA is a multi-step process that ultimately yields cysteamine and pantothenate (Vitamin B5).[4][6]

The key enzymatic step in the release of cysteamine is the hydrolysis of pantetheine, which is catalyzed by the enzyme pantetheinase (also known as vanin).[3][7] This process is vital for recycling pantothenate for de novo CoA synthesis.[4]

Coenzyme A Degradation Pathway

Caption: Extracellular degradation of Coenzyme A.

Conclusion

This compound is a molecule with both synthetic utility and biological relevance. While its initial discovery is not attributed to a specific individual or date, the development of synthetic methods has allowed for its use as a valuable intermediate in medicinal chemistry. Its connection to the fundamental metabolic pathway of Coenzyme A degradation highlights the intricate relationship between simple molecules and complex biological systems. The detailed synthetic protocol and the elucidation of its biological origins provided in this guide offer a solid foundation for researchers and professionals in the fields of chemistry and drug development.

References

- 1. 2-Methylthioethylamine - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Diverse Biological Activities of the Vascular Non-Inflammatory Molecules - The Vanin Pantetheinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. Pantetheine hydrolase - Wikipedia [en.wikipedia.org]

A Theoretical Investigation into the Conformational Landscape of 2-(Methylthio)ethylamine: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)ethylamine is a foundational structural motif in numerous biologically active compounds. Its conformational flexibility, dictated by the interplay of several rotatable bonds and non-covalent interactions, is crucial for its molecular recognition and subsequent biological activity. A thorough understanding of its conformational landscape is therefore paramount for rational drug design and development. This guide outlines a comprehensive theoretical framework for the conformational analysis of this compound, detailing appropriate computational methodologies, expected data outcomes, and complementary experimental validation techniques. The proposed study will elucidate the relative energies of its stable conformers and the energy barriers for their interconversion, providing a critical foundation for future structure-activity relationship (SAR) studies.

Introduction

This compound (CH₃SCH₂CH₂NH₂) is a simple yet structurally significant molecule, combining a flexible ethylamine backbone with a methylthioether group. This arrangement allows for a rich conformational landscape governed by rotations around the C-S, C-C, and C-N bonds. The presence of both a sulfur atom, capable of participating in gauche effects, and a primary amine, which can act as a hydrogen bond donor and acceptor, suggests a complex interplay of steric and electronic factors in determining its preferred three-dimensional structure.